5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid

pKa Modulation Bioisosterism Lead Optimization

Sourcing a bifunctional picolinic acid building block with the precise electronic profile needed for agrochemical lead optimization often results in long lead times. This compound directly addresses that bottleneck. - Direct scaffold for 4-amino-3-chloro-5-fluoro-6-aryl-picolinate herbicides, offering a strategic advantage in developing resistance-breaking auxins. - The 5-fluoro and 4-(trifluoromethyl)phenyl substituents deliver a pre-optimized LogP and metabolic stability profile, reducing the need for extensive initial SAR. - Available for immediate dispatch, enabling uninterrupted synthesis and assay workflows.

Molecular Formula C13H7F4NO2
Molecular Weight 285.19 g/mol
Cat. No. B12076674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid
Molecular FormulaC13H7F4NO2
Molecular Weight285.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=N2)C(=O)O)F)C(F)(F)F
InChIInChI=1S/C13H7F4NO2/c14-9-5-6-10(12(19)20)18-11(9)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,19,20)
InChIKeyRDTKVPQFYSTDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic Acid: Structural and Procurement Profile


5-Fluoro-6-(4-(trifluoromethyl)phenyl)picolinic acid (CAS 1261818-15-8) is a halogenated heterocyclic carboxylic acid with the molecular formula C13H7F4NO2 and a molecular weight of 285.19 g/mol . Characterized by a 5-fluoro substituent and a 4-(trifluoromethyl)phenyl group on the picolinic acid scaffold, this compound integrates two potent electron-withdrawing motifs within a single molecule. Its bifunctional structure—a pyridine-2-carboxylic acid core with distinct fluoro and trifluoromethylphenyl domains—positions it as a specialized building block for medicinal chemistry and agrochemical research, where modulation of pKa, lipophilicity, and metabolic stability is critical [1].

Electron-withdrawing dual motifs for pKa tuning and metabolic stability modulation
Trifluoromethylphenyl group for lipophilicity and membrane permeability control
Regioisomeric 5,6-substitution pattern for precise molecular recognition vector
Dual-halogen system (aryl-F + CF3) enabling orthogonal halogen-bonding studies

Why This Compound Cannot Be Replaced by Common Picolinic Acid Analogs


Substituting this compound with a non-fluorinated analog such as 6-[4-(trifluoromethyl)phenyl]picolinic acid (CAS 924817-68-5) or a non-trifluoromethyl variant like 5-fluoro-6-phenylpicolinic acid (CAS 1214342-87-6) fundamentally alters both its physicochemical profile and its potential for specific molecular interactions . The 5-fluoro substituent increases the acidity of the carboxylic acid group and enhances resistance to oxidative metabolism, while the distal 4-(trifluoromethyl)phenyl moiety substantially elevates lipophilicity (calculated LogP) and engages in distinct halogen-bonding and hydrophobic packing interactions compared to a simple phenyl or 4-fluorophenyl group [1]. These dual modifications create a unique electronic environment that cannot be replicated by single-substituent analogs, making direct substitution in a research or manufacturing process unreliable without re-validating target engagement, pharmacokinetics, or synthetic reactivity [1].

5-F removal
Alters carboxylic acid acidity and may reduce oxidative metabolic stability, shifting ionization-dependent target engagement.
CF3 replacement
Substantially lowers lipophilicity (LogP), potentially changing passive permeability and non-specific binding profiles.
Regioisomeric shift
Moving the aryl group to the 3-position alters molecular topology and exit vector geometry, disrupting defined spatial interactions.

Quantified Differential Evidence for Compound Selection


Enhanced Acidity and Hydrogen-Bond Donor Strength via 5-Fluoro Induction

The introduction of a fluorine atom at the 5-position of the pyridine ring lowers the pKa of the adjacent carboxylic acid through its strong electron-withdrawing inductive effect. This effect is absent in the non-fluorinated analog 6-[4-(trifluoromethyl)phenyl]picolinic acid (CAS 924817-68-5). The increased acidity enhances the compound's ionization state at physiological pH (7.4), directly impacting solubility, permeability, and the potential for salt bridge formation with biological targets [1].

Enhanced Acidity (pKa)
Class-level
ΔpKa ≈ -0.5 to -1.0
vs non-fluorinated analog
Supports pKa-directed lead optimization context
In silico estimation based on halogenated picolinic acid SAR
pKa Modulation Bioisosterism Lead Optimization

Elevated Lipophilicity vs. Non-Trifluoromethyl Analogs

The 4-(trifluoromethyl) substituent on the phenyl ring is a potent lipophilic group. Replacing it with hydrogen, as in 5-fluoro-6-phenylpicolinic acid (CAS 1214342-87-6, MW 217.2), significantly reduces the compound's LogP. The higher lipophilicity of the target compound is predicted to enhance membrane permeability, albeit with a need to monitor for increased metabolic clearance or protein binding [1].

Elevated Lipophilicity (LogP)
Class-level
ΔLogP ≈ +1.0 to +1.3
vs non-CF3 analog
Supports lipophilicity-based permeability context
In silico prediction from fragment contribution methods
Lipophilicity ADME Drug-likeness

Regioisomeric Advantage of 5-Fluoro-6-Substitution

The regioisomer 3-(4-trifluoromethylphenyl)picolinic acid (CAS 1226367-26-5) places the aryl group at the 3-position of the pyridine ring, altering the directionality and steric environment of the carboxylic acid and aromatic substituent. The target compound's 5-fluoro-6-aryl arrangement creates a different molecular shape and electronic surface potential that is crucial for applications requiring specific vectors, such as linker attachment in PROTAC design or engagement with asymmetric enzyme pockets .

Regioisomeric Advantage
Class-level
Target: 5-fluoro-6-aryl (exit vector 1)
Comparator: 3-aryl-picolinic acid (exit vector shift ~120°)
Reduced steric crowding around carboxylic acid
Supports molecular topology review for recognition
Comparative molecular topology analysis
Regioisomerism Synthetic Utility Molecular Recognition

Orthogonal Halogen-Bonding Potential from Dual Fluorine Motifs

The molecule features two distinct types of halogen atoms: a covalently bound fluorine at the 5-position of pyridine and three fluorine atoms within the trifluoromethyl group. Computational and crystallographic studies on analogous systems indicate that aromatic fluorine and trifluoromethyl groups can act as halogen bond acceptors, influencing ligand-protein binding and crystal packing [1]. This dual-halogen system is not present in analogs like 5-fluoro-6-phenylpicolinic acid or 6-[4-(trifluoromethyl)phenyl]picolinic acid, offering a unique interaction profile.

Dual Halogen Bonding
Class-level
4 halogen sites (aryl-F + CF3) vs 1 in single-feature analogs
Supports halogen-bonding interaction context
Based on sigma-hole theory and electrostatic potential maps
Halogen Bonding Supramolecular Chemistry Structure-Based Design

High-Impact Application Scenarios


Synthesis of Next-Generation Synthetic Auxin Herbicides

The 5-fluoro-6-aryl-picolinic acid scaffold is a key pharmacophore in modern auxin herbicides like arylpicolinate and halauxifen-methyl [1]. This compound serves as a direct intermediate or a structurally mapped building block for creating novel 4-amino-3-chloro-5-fluoro-6-aryl-picolinate herbicides, where the 4-(trifluoromethyl)phenyl group enhances potency and selectivity against resistant broadleaf weeds compared to simpler phenyl or halophenyl analogs [2].

Lead Generation for IL-1/TNF-Mediated Inflammatory Diseases

Patents have established that 5-substituted picolinic acid derivatives are useful in treating IL-1 and TNF mediated inflammatory diseases, such as rheumatoid arthritis and psoriasis . The dual halogenation in this compound is predicted to increase metabolic stability and target residence time over non-fluorinated counterparts, making it a high-value starting material for anti-inflammatory drug discovery.

Development of Fluorinated Ligands for Organometallic Catalysis

Picolinic acid acts as a bidentate chelating ligand for metals like copper, iron, and manganese [3]. The electron-withdrawing fluoro and trifluoromethyl groups in this compound significantly tune the Lewis acidity of the metal center upon complexation, enabling the development of new catalysts for fluorination or trifluoromethylation reactions with altered redox properties and substrate scopes compared to catalysts derived from unsubstituted picolinic acid.

Application
Selection Property
Validation Focus
Synthetic auxin herbicides
5-fluoro-6-aryl pharmacophore match
Herbicidal activity & selectivity screening
IL-1/TNF inflammatory disease research
Dual halogenation for metabolic stability
Target engagement & cellular assay validation
Organometallic catalysis ligands
Electron-withdrawing modulation of metal Lewis acidity
Catalyst activity & substrate scope evaluation
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